molecular formula C8H6N4O5 B14592765 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 61587-94-8

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14592765
CAS No.: 61587-94-8
M. Wt: 238.16 g/mol
InChI Key: OAMVEKCECPTGTH-UHFFFAOYSA-N
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Description

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C8H6N4O5 It is a derivative of benzimidazole, characterized by the presence of methyl and nitro groups at specific positions on the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. The nitration process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.

    Industry: Utilized in the development of high-energy materials and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzimidazolinone: Lacks the nitro and methyl groups, making it less reactive.

    4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains multiple methyl groups and nitro groups, but differs in the core structure.

    2-Methyl-4,6-dinitrophenol: Similar nitro and methyl substitution pattern but on a phenol ring.

Uniqueness

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61587-94-8

Molecular Formula

C8H6N4O5

Molecular Weight

238.16 g/mol

IUPAC Name

5-methyl-4,6-dinitro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H6N4O5/c1-3-5(11(14)15)2-4-6(7(3)12(16)17)10-8(13)9-4/h2H,1H3,(H2,9,10,13)

InChI Key

OAMVEKCECPTGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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